1-Methyl-2-(trifluoromethyl)piperazine dihydrochloride
Overview
Description
1-Methyl-2-(trifluoromethyl)piperazine dihydrochloride is a chemical compound with the molecular formula C₆H₁₂Cl₂F₃N₂. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The trifluoromethyl group attached to the piperazine ring enhances the compound’s chemical stability and biological activity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-(trifluoromethyl)piperazine dihydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-methylpiperazine with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile at elevated temperatures. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is purified through crystallization or recrystallization techniques to obtain the dihydrochloride salt in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(trifluoromethyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trifluoromethyl group is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding N-oxides under specific conditions.
Reduction Reactions: The compound can be reduced to remove the trifluoromethyl group, yielding simpler piperazine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents such as dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as azido or cyano derivatives of piperazine.
Oxidation Products: N-oxides of 1-methyl-2-(trifluoromethyl)piperazine.
Reduction Products: Piperazine derivatives with the trifluoromethyl group removed.
Scientific Research Applications
1-Methyl-2-(trifluoromethyl)piperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in medicinal chemistry for drug development.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, especially those targeting the central nervous system.
Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-methyl-2-(trifluoromethyl)piperazine dihydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The exact molecular pathways involved vary based on the specific biological context and the compound’s intended use.
Comparison with Similar Compounds
1-Methyl-2-(trifluoromethyl)piperazine dihydrochloride can be compared with other piperazine derivatives:
1-Methylpiperazine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-Benzylpiperazine: Contains a benzyl group instead of a trifluoromethyl group, leading to variations in pharmacological activity.
1-(2,3-Dichlorophenyl)piperazine: The presence of dichlorophenyl groups alters its chemical reactivity and biological effects.
The uniqueness of this compound lies in the trifluoromethyl group’s influence on its stability, reactivity, and biological activity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-methyl-2-(trifluoromethyl)piperazine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3N2.2ClH/c1-11-3-2-10-4-5(11)6(7,8)9;;/h5,10H,2-4H2,1H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRRGZFIBXUFNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC1C(F)(F)F.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2408964-70-3 | |
Record name | 1-methyl-2-(trifluoromethyl)piperazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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